2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-11-5-3-10(4-6-11)12-7-8-14(19)17(16-12)9-13(15)18/h3-8H,2,9H2,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSVDVQGNGWHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with acetic anhydride to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies suggest that derivatives of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide exhibit promising anticancer properties. For instance, a synthesized analog demonstrated significant growth inhibition against various cancer cell lines, including HT29 (colon cancer) with an IC50 value of 2.01 µM . The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances the anticancer activity of these compounds .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been highlighted in medicinal chemistry literature. Its mechanism may involve the inhibition of specific enzymes or signaling pathways associated with inflammation . The pyridazinone moiety is believed to contribute to its efficacy by stabilizing interactions with target proteins.
Anticonvulsant Properties
Compounds related to this compound have also been evaluated for anticonvulsant activity. In experimental models, certain derivatives showed protective effects against seizures, indicating their potential as therapeutic agents for epilepsy .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal synthesized several pyridazinone-thiazole hybrids incorporating the core structure of this compound. These hybrids were tested against multiple cancer cell lines, revealing that one specific derivative exhibited superior efficacy compared to standard chemotherapeutics like 5-fluorouracil . The study emphasized the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Anticonvulsant Activity
Another research effort focused on the anticonvulsant properties of thiazole-linked pyridazinones. Compounds derived from this compound were subjected to electroshock seizure tests, where they demonstrated significant protective effects. The SAR analysis indicated that modifications at specific positions on the phenyl ring could lead to improved anticonvulsant efficacy .
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a broader class of 1,6-dihydropyridazinone derivatives with variable substituents on the phenyl ring and the acetamide/acetic acid functional group. Key analogs include:
Key Differences and Implications
Functional Group :
- The target compound’s acetamide group (-NHCOCH₃) distinguishes it from analogs with a carboxylic acid (-COOH). Acetamide derivatives generally exhibit higher lipophilicity and membrane permeability compared to carboxylic acids, which may influence bioavailability and metabolic stability .
Electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) may improve metabolic resistance but reduce solubility .
Steric and Positional Effects: Substituents in the para position (e.g., 4-ethoxy, 4-fluoro) minimize steric hindrance, favoring planar interactions with protein targets.
Molecular Weight and Solubility :
Binding Affinity and Protein Interactions
This suggests that pyridazinone derivatives with optimized substituents could serve as stabilizers in biopharmaceutical formulations.
Crystallographic and Structural Studies
Structural characterization of similar compounds often employs SHELXL for refinement and WinGX/ORTEP for visualization, ensuring accurate determination of bond lengths and angles critical for structure-activity relationships .
Biological Activity
2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazinone core, which is known for its diverse pharmacological properties. The presence of the ethoxyphenyl group suggests enhanced solubility and reactivity, making it a candidate for various therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure
The IUPAC name of the compound is 2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, with a molecular formula of C19H22FN4O4. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN4O4 |
| Molecular Weight | 378.40 g/mol |
| IUPAC Name | 2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : The fluoro-nitrophenyl group can engage in hydrogen bonding and hydrophobic interactions with biological targets.
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, which are crucial in various diseases.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyridazinone derivatives can induce apoptosis in cancer cells by disrupting mitochondrial functions and activating caspase pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been reported to reduce pro-inflammatory cytokines and inhibit the NF-kB signaling pathway, which plays a critical role in inflammation .
Case Studies
Several studies have explored the biological activity of pyridazinone derivatives:
-
Study on Anticancer Properties :
- A study evaluated the cytotoxic effects of various pyridazinone derivatives on different cancer cell lines (e.g., A431 and HT29). The results indicated that certain modifications to the phenyl ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values comparable to doxorubicin .
- Anti-inflammatory Mechanisms :
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is essential.
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|
| 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | 15 µM | Moderate |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | 10 µM | High |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound’s synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or via Suzuki-Miyaura cross-coupling to introduce the 4-ethoxyphenyl group. For example, pyridazinone cores are often constructed by reacting maleic anhydride derivatives with hydrazine hydrate under reflux in ethanol . Optimization includes adjusting catalyst loading (e.g., palladium for coupling reactions) and solvent polarity (e.g., DMF vs. THF) to enhance regioselectivity. Reaction monitoring via TLC or HPLC is critical to isolate intermediates.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) to identify proton environments near the ethoxyphenyl and acetamide groups. For example, the ¹H NMR signal for the ethoxy group typically appears as a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.0 ppm (OCH₂) . X-ray crystallography is definitive for resolving regiochemistry, as demonstrated in related pyridazinone structures . Mass spectrometry (HRMS) validates molecular weight, while IR confirms carbonyl stretching (~1650–1700 cm⁻¹) for the oxo and acetamide groups.
Q. What stability challenges arise during storage or experimental use, and how can degradation be mitigated?
- Methodological Answer : The compound’s amide bond and pyridazinone ring are susceptible to hydrolysis under acidic/basic conditions. Stability studies in buffers (pH 1–12) at 25–40°C can identify degradation pathways . Storage recommendations: lyophilize and store at –20°C under nitrogen. Add antioxidants (e.g., BHT) to prevent oxidation of the ethoxy group. Monitor purity via HPLC with UV detection (λ = 254 nm) before critical experiments .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. chloro substituents) impact biological activity or physicochemical properties?
- Methodological Answer : Compare analogs like 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide ( ) to assess electronic and steric effects. Computational tools (e.g., DFT calculations) quantify substituent electronic parameters (Hammett σ). Bioactivity assays (e.g., enzyme inhibition) paired with logP measurements reveal correlations between lipophilicity (ethoxy: +I effect) and membrane permeability . For example, ethoxy may enhance metabolic stability vs. chloro’s electron-withdrawing properties.
Q. What computational strategies are effective for predicting target binding modes or pharmacokinetic properties?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against hypothesized targets (e.g., COX-2 or kinases) identifies key interactions: the acetamide’s NH forms hydrogen bonds with catalytic residues, while the ethoxyphenyl occupies hydrophobic pockets . MD simulations (AMBER, GROMACS) assess binding stability. ADMET prediction tools (SwissADME) estimate bioavailability, highlighting potential CYP450 metabolism of the ethoxy group.
Q. How can contradictory data in SAR studies (e.g., unexpected activity loss with minor modifications) be resolved?
- Methodological Answer : Re-evaluate synthetic purity (HPLC-MS to detect trace impurities) and confirm stereochemistry (ECD spectroscopy). Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies. For example, a methyl group added to the pyridazinone ring might sterically hinder target access, explaining activity loss. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?
- Methodological Answer : Rodent models (e.g., adjuvant-induced arthritis for anti-inflammatory testing) are prioritized. Dose-ranging studies (1–50 mg/kg, oral/IP) assess pharmacokinetics (plasma half-life via LC-MS/MS). Toxicity endpoints include liver enzyme markers (ALT/AST) and histopathology. For CNS targets, blood-brain barrier penetration is evaluated using logBB calculations (CLogP vs. PSA) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields or biological activity across studies?
- Methodological Answer : Replicate protocols with rigorous control of variables (e.g., solvent grade, catalyst batch). Compare NMR spectra with published data to confirm structural consistency. Meta-analyses of bioactivity data (e.g., pIC₅₀ values) using standardized assays (e.g., CellTiter-Glo for cytotoxicity) reduce variability. Collaborative verification with independent labs is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
